2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide
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Overview
Description
2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the indolium family, characterized by its indole core structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide typically involves a multi-step process. One common method includes the reaction of 3,3-dimethylindoline with a carboxypentyl halide under basic conditions to form the intermediate compound. This intermediate is then subjected to a condensation reaction with a prop-1-en-1-yl derivative to yield the final product. The reaction conditions often require the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxypentyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, amines; in solvents like DMF or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in cellular imaging and tracking studies due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide primarily involves its interaction with biological molecules through its fluorescent properties. The compound can bind to specific molecular targets, such as proteins or nucleic acids, and emit fluorescence upon excitation with light. This property is exploited in imaging techniques to visualize cellular structures and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
- 1-(5-Carboxypentyl)-3,3-dimethyl-2-[(1E,3Z)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propen-1-yl]-3H-indolium chloride
Uniqueness
Compared to similar compounds, 2-(3-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide stands out due to its specific structural features that confer unique fluorescent properties. Its ability to emit fluorescence at specific wavelengths makes it particularly useful in imaging applications, where high sensitivity and specificity are required.
Properties
Molecular Formula |
C30H37IN2O2 |
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Molecular Weight |
584.5 g/mol |
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;iodide |
InChI |
InChI=1S/C30H36N2O2.HI/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
InChI Key |
KYAXZGGTKDXAOV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[I-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[I-] |
Origin of Product |
United States |
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